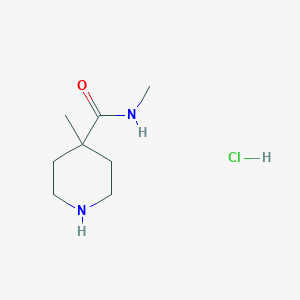

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Description

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361114-96-6) is a piperidine-derived compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.68 g/mol . It features a piperidine ring substituted with a carboxamide group at the 4-position, where both the amide nitrogen and the piperidine ring bear methyl groups. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or metabolic pathways.

Properties

IUPAC Name |

N,4-dimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCMSMCNAMXXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the synthesis of the free base compound, N,4-Dimethyl-4-piperidinecarboxamide , followed by its conversion into the hydrochloride salt through acidification. The key steps include:

- Preparation of the amide core: Starting from piperidine derivatives, such as 4-piperidone or 4-piperidinecarboxylic acid derivatives, which are subsequently methylated at the nitrogen atom.

- N-methylation: Achieved through methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Introduction of the carboxamide group: Typically via amidation reactions involving acyl chlorides or activated carboxylic acids.

- Formation of hydrochloride salt: The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol) and treated with hydrochloric acid (gas or aqueous solution) to yield the hydrochloride salt.

Research Findings & Data

- A detailed process described in a patent involves hydrolyzing N-carbethoxy-4-piperidone with a base, followed by methylation and amidation steps, culminating in salt formation.

- The process emphasizes mild reaction conditions, such as using p-toluene sulphonic acid as a catalyst and solvents like methanol, ethanol, or propanol, to achieve high purity and yield.

Reaction Scheme

N-carbethoxy-4-piperidone + trimethyl orthoformate → 4,4-dimethoxypiperidine derivative

→ methylation (e.g., methyl iodide) → N-methylated intermediate

→ amidation (e.g., with acyl chlorides) → N,4-Dimethyl-4-piperidinecarboxamide

→ acidification with HCl → N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Hydrolysis and Amidation of Precursor Compounds

Method Overview

This method involves the hydrolysis of precursors such as N-carbethoxy-4-piperidone using bases like sodium hydroxide or potassium hydroxide, followed by amidation:

- Hydrolysis of N-carbethoxy-4-piperidone to generate 4-piperidone.

- Methylation at the nitrogen using methylating agents.

- Conversion to the amide via reaction with appropriate acyl chlorides or carboxylic acids.

- Salt formation through treatment with hydrochloric acid.

Research Findings & Data

- A patent describes a process where N-carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulphonic acid) to produce 4,4-dimethoxypiperidine, which is then hydrolyzed and amidated.

- The process yields high-purity compounds with optimized reaction conditions, such as temperature control and catalyst loading.

Reaction Conditions

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydrolysis | Base (NaOH/KOH) | Room temp to 64°C | 60 min | To obtain 4,4-dimethoxypiperidine |

| Amidation | Acyl chloride / carboxylic acid | Variable | Variable | To form the amide |

Alternative Synthetic Routes via Multi-step Organic Synthesis

Method Overview

Other research indicates multi-step organic synthesis involving:

- N-benzylation of piperidine derivatives.

- Reduction of intermediates with lithium aluminum hydride.

- Condensation reactions with formaldehyde or other aldehydes to introduce methyl groups.

- Final salt formation with hydrochloric acid.

Research Findings & Data

- Synthesis of related piperidine derivatives such as mepivacaine involves similar steps, including reduction and alkylation, which can be adapted for the target compound.

- These routes often involve protecting group strategies and selective functionalization to achieve high purity.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrochloride salt formation | Piperidine derivatives | Hydrochloric acid | Mild acidification | High | Widely used in industrial synthesis |

| Hydrolysis + amidation | N-carbethoxy-4-piperidone | Base, acyl chlorides | Controlled temperature | Moderate to high | Environmentally friendly, high yield |

| Multi-step organic synthesis | 1-methylpiperidine derivatives | Methylating agents, reducing agents | Reflux, catalytic conditions | Variable | Suitable for complex derivatives |

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxide derivatives. Key findings include:

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Catalytic iridium(III) complexes under aqueous conditions for stereoselective oxidation .

Products :

-

N-Oxide derivatives , which retain the carboxamide functionality but exhibit altered polarity and biological activity .

Mechanistic Insight :

Oxidation proceeds via a radical or metal-catalyzed pathway, depending on the reagent. Iridium catalysts enable enantioselective oxidation, critical for synthesizing chiral intermediates .

Reduction Reactions

The carboxamide group can be reduced to a primary or secondary amine.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .

-

Sodium borohydride (NaBH₄) with acidic workup for milder reductions .

Products :

Example Reaction :

This reduction is pivotal for converting carboxamides to amines in drug synthesis .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions, enabling structural diversification.

Alkylation

Reagents/Conditions :

Products :

Acylation

Reagents/Conditions :

Products :

Table 2: Spectroscopic Data for Key Derivatives

| Compound | ¹H NMR (CDCl₃) | IR (cm⁻¹) |

|---|---|---|

| N-Oxide derivative | δ 2.30 (s, 3H, CH₃), 3.48 (t, 2H, CH₂N⁺) | 1640 (C=O) |

| N,4-Dimethylpiperidinamine | δ 1.37 (sext, 2H), 2.29 (s, 6H, N(CH₃)₂) | 3300 (N-H) |

| N-Benzyl derivative | δ 4.50 (s, 2H, CH₂Ph), 7.30 (m, 5H, ArH) | 1645 (C=O) |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : N,4-DMPCD HCl serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various modifications, facilitating the creation of new compounds.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition. It has shown potential in modulating the activity of specific enzymes, which may lead to therapeutic applications.

- Receptor Binding Studies : Investigations into receptor interactions have highlighted its ability to bind to various biological receptors, influencing cellular signaling pathways.

Medicine

- Therapeutic Potential : N,4-DMPCD HCl is being explored for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Studies suggest it may have effects on cognitive functions and mood regulation.

- Antimicrobial Activity : Research indicates that derivatives of piperidine carboxamides exhibit significant antimicrobial properties, positioning N,4-DMPCD HCl as a candidate for developing new antimicrobial agents against resistant bacterial strains .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules. |

| Biology | Enzyme Inhibition | Modulates enzyme activity; potential therapeutic implications. |

| Medicine | Neurological Disorders | Investigated for cognitive enhancement and mood regulation. |

| Medicine | Antimicrobial | Exhibits activity against resistant bacteria; potential for drug development. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study involving synthesized 4-piperidone derivatives demonstrated cytostatic effects against human Molt4/C8 and L1210 cell lines, suggesting potential for cancer therapy applications.

- Antimicrobial Activity :

- Inhibition of DNA Gyrase :

Mechanism of Action

The mechanism of action of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Substitution Patterns: The target compound and N,N-Dimethyl-4-piperidinecarboxamide hydrochloride share identical molecular formulas but differ in methyl group placement. The former has methylation at both the amide nitrogen and the 4-position of the piperidine ring, while the latter has two methyl groups exclusively on the amide nitrogen . This difference may influence receptor binding affinity and metabolic stability.

Physicochemical Properties :

- The hydrochloride salt forms (e.g., CAS 1361114-96-6 and 6270-42-4) exhibit higher water solubility compared to neutral analogs like 1-Methylpiperidine-4-carboxamide .

- Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride replaces the carboxamide with an ester, reducing hydrogen-bonding capacity and altering pharmacokinetic profiles .

Safety and Regulatory Status: Limited toxicity data are available for most compounds in this class. Piperidine-4-carboxamide hydrochloride (CAS 39674-99-2) has safety warnings for irritation (R36/37/38), suggesting similar handling precautions for analogs .

Biological Activity

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (often abbreviated as N,4-DMPCD HCl) is a synthetic compound belonging to the class of piperidine derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular formula of CHClNO and a molecular weight of approximately 192.69 g/mol. The compound features a piperidine ring with two methyl groups substituted at the nitrogen atom and a carboxamide functional group, contributing to its unique biological properties.

The mechanism of action for N,4-DMPCD HCl involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, although the precise mechanisms remain to be fully elucidated. Research indicates that it may act as an enzyme inhibitor or receptor modulator, influencing cellular processes relevant to therapeutic applications.

Antimicrobial Properties

Studies have suggested that derivatives of piperidine carboxamides, including N,4-DMPCD HCl, exhibit antimicrobial activity. This potential makes them candidates for further development in treating infections caused by resistant strains of bacteria .

Cytotoxicity and Antiproliferative Effects

Research focusing on similar piperidine compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 4-piperidone have shown higher potency than standard chemotherapeutic agents like curcumin against T-lymphocyte and leukemic cell lines. These studies suggest that N,4-DMPCD HCl may also possess antiproliferative properties worth investigating further .

Inhibition of DNA Gyrase

Recent studies have identified piperidine-4-carboxamides as inhibitors of DNA gyrase in Mycobacterium abscessus, a significant pathogen in tuberculosis. N,4-DMPCD HCl could potentially share similar inhibitory effects due to structural similarities with other effective compounds in this class .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,4-DMPCD HCl, it can be compared with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylpiperidine-4-carboxamide | CHNO | Lacks the hydrochloride salt form; used similarly |

| 1-Methylpiperidine | CHN | Simpler structure; lacks carboxamide functionality |

| 4-Piperidinone | CHNO | Ketone instead of amide; different reactivity |

These comparisons highlight how variations in functional groups can significantly affect biological activity and applications.

Case Studies and Research Findings

- Cytotoxicity Studies : A set of synthesized 4-piperidone derivatives exhibited cytostatic properties against human Molt4/C8 and L1210 cell lines, indicating potential for further exploration in cancer therapy .

- Antimicrobial Activity : Research indicated that certain piperidine derivatives displayed significant antimicrobial effects against resistant bacterial strains, suggesting that N,4-DMPCD HCl could be developed into an effective antimicrobial agent .

- Inhibition Studies : Investigations into DNA gyrase inhibition revealed promising results for piperidine derivatives, supporting the hypothesis that N,4-DMPCD HCl may function similarly due to its structural characteristics .

Q & A

Q. What synthetic routes are recommended for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves amidation of 4-piperidinecarboxylic acid derivatives. For example:

- Step 1: React 4-piperidinecarboxylic acid with dimethylamine in the presence of a coupling agent (e.g., EDC or DCC) to form the amide bond.

- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .

- Purity Validation: Use HPLC with a C18 column and UV detection (207 nm, similar to clonidine HCl methods). Mobile phase: phosphate buffer (pH 3.0) and methanol (70:30 v/v) . Confirm identity via -NMR (peaks at δ 2.8–3.2 ppm for piperidine protons) and mass spectrometry (expected molecular ion at m/z [M+H] = 205.6) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV: Use a reversed-phase C18 column with isocratic elution (phosphate-methanol, 70:30). Calibration curves (1–10 µg/mL) show linearity () .

- LC-MS/MS: For trace analysis, employ electrospray ionization (ESI+) and monitor transitions (e.g., m/z 205.6 → 98.1). Validate recovery rates (98–102%) using spiked samples .

- Titrimetry: For bulk quantification, non-aqueous titration with perchloric acid in glacial acetic acid (endpoint detection via potentiometry) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and how are configurations validated?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Optimize flow rate (1 mL/min) for baseline separation (resolution > 1.5) .

- Circular Dichroism (CD): Compare CD spectra of resolved enantiomers to reference standards. Key Cotton effects near 220 nm indicate stereochemical differences .

- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

Q. How should stability studies under stress conditions (heat, light, pH) be designed for this compound?

Methodological Answer:

- Forced Degradation:

- Thermal: Heat at 80°C for 7 days; monitor degradation via HPLC.

- Photolytic: Expose to UV light (254 nm) for 48 hours; use quartz cells to assess photostability .

- Hydrolytic: Test in acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C for 24 hours.

- Degradation Product Identification: Use LC-MS/MS to detect and characterize byproducts (e.g., piperidine ring oxidation products or amide hydrolysis fragments) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Assessment: Re-evaluate sample purity using orthogonal methods (e.g., HPLC + NMR). Impurities > 2% (e.g., dimethylamine residues) can skew bioactivity results .

- Experimental Reproducibility: Standardize assay conditions (e.g., cell line passage number, solvent controls). For receptor-binding studies, use radiolabeled ligands (e.g., -labeled analog) to minimize variability .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use QikProp (Schrödinger) to estimate logP (1.2–1.8), Caco-2 permeability (>50 nm/s), and plasma protein binding (85–90%) .

- Metabolic Stability: Simulate hepatic clearance via human liver microsomes (HLM) assays. Compare half-life () to experimental data from LC-MS/MS .

- Docking Studies: Model interactions with opioid receptors (e.g., μ-opioid) using AutoDock Vina. Validate with mutagenesis data (e.g., K values for receptor mutants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.